Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate is a derivative of benzofuran . Benzofurans are a class of organic compounds that are ubiquitous in nature and have shown a broad range of biological activity . They are often used as key intermediates for subsequent transformations into functionalized derivatives .
Synthesis Analysis
The synthesis of benzofuran-3-carboxylate esters, such as this compound, has been achieved through various methods. One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran-3-carboxylate esters include condensation, oxidative cross coupling, and Knoevenagel condensation . These reactions lead to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate .Scientific Research Applications
Chemical Synthesis and Crystal Structure
- The compound has been utilized in chemical synthesis, specifically in the alkaline hydrolysis of related esters, leading to the formation of carboxylic acids with distinct crystal structures. These structures exhibit intermolecular hydrogen bonding and interactions, contributing to the formation of centrosymmetric dimers and further stacking into specific molecular arrangements (Choi et al., 2008), (Choi et al., 2009).
Synthesis of Novel Compounds
- The compound is involved in the synthesis of a variety of novel structures, such as 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. These syntheses often involve one-pot reactions and the use of ultrasound irradiation conditions, showcasing the compound's role in facilitating diverse chemical reactions (Gao et al., 2011).
Biological Activities
- Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate derivatives have shown potential biological activities. For instance, certain derivatives have been tested for their in vitro anti-HIV-1 and HIV-2 activities, demonstrating the compound's relevance in the field of medicinal chemistry and drug discovery (Mubarak et al., 2007).
Pharmacological Research
- The compound has been involved in pharmacological research, particularly in the synthesis of conformationally restricted dopamine analogues. This highlights its potential application in the development of therapeutic agents targeting neurological disorders (Gentles et al., 1991).
Future Directions
Benzofuran derivatives have attracted significant attention due to their wide range of biological activities and potential applications in many aspects . Future research may focus on further exploring the biological activities of these compounds, developing new synthesis methods, and designing new drugs based on these structures .
Properties
IUPAC Name |
ethyl 3-[(3,5-dimethylbenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-4-24-20(23)18-17(15-7-5-6-8-16(15)25-18)21-19(22)14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQDHNWRHGRNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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